molecular formula C3H6N2O B2468834 2-Amino-3-hydroxypropanenitrile CAS No. 125310-61-4

2-Amino-3-hydroxypropanenitrile

Cat. No.: B2468834
CAS No.: 125310-61-4
M. Wt: 86.094
InChI Key: BOYRGCUYTXBPQH-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxypropanenitrile is an organic compound with the molecular formula C3H6N2O It is a hydroxylated nitrile, characterized by the presence of both an amino group and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-hydroxypropanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to an aldehyde or ketone. For instance, the reaction of hydrogen cyanide with glyceraldehyde yields this compound. The reaction typically requires a catalyst, such as a base, to generate the cyanide ion from hydrogen cyanide .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.

    Reduction: Reduction of this compound can yield amines or alcohols, depending on the reagents and conditions used.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-3-hydroxypropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxypropanenitrile involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

    2-Amino-3-hydroxybutanenitrile: Similar structure but with an additional carbon atom.

    2-Amino-3-hydroxypropanamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness: 2-Amino-3-hydroxypropanenitrile is unique due to the presence of both an amino group and a hydroxyl group on a three-carbon chain, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2-amino-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-1-3(5)2-6/h3,6H,2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYRGCUYTXBPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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